Amifostine
Overview
Description
Synthesis Analysis
Amifostine is synthesized through a series of chemical reactions starting from simple precursors such as 2-aminoethanol and acrylonitrile. Two notable synthesis pathways have been described in scientific literature. The first pathway involves the reaction of 2-aminoethanol with acrylonitrile, followed by condensation, bromination, salification, and purification steps, yielding amifostine with a purity of 99.2% and a total yield of 37.3% (Mao Yuanhu et al., 2014). Another pathway starts from acrylamide, which is treated with ethanolamine and reduced by sodium borohydride, followed by salt formation and chlorination with Vilsmeier reagent, ultimately leading to amifostine with an overall yield of about 54% (Yan Yife, 2014).
Molecular Structure Analysis
Amifostine's molecular structure, S-2-(3-aminopropylamino)ethylphosphorothioate, is characterized by the presence of a phosphorothioate group attached to a 2-(3-aminopropylamino)ethyl moiety. This structure is crucial for its biotransformation into the active free thiol form, WR-1065, which is responsible for its cytoprotective properties. The phosphorothioate group allows for rapid dephosphorylation by alkaline phosphatase present in the plasma membranes of various normal tissues, facilitating the selective protection of these tissues from chemotherapy and radiation-induced damage (L. Shaw et al., 1996).
Chemical Reactions and Properties
Amifostine undergoes biotransformation in vivo, initiated by alkaline phosphatase-mediated dephosphorylation to its active metabolite, WR-1065. This metabolite then acts as a scavenger of harmful free radicals generated during radiation therapy and chemotherapy. The cytoprotective mechanism of amifostine is attributed to the thiol group in WR-1065, which can donate a hydrogen atom to repair damaged DNA or react with free radicals to neutralize them. The compound's stability and reactivity are influenced by its pH and the presence of biological catalysts such as enzymes that facilitate its activation (R. Capizzi, 1996).
Physical Properties Analysis
Amifostine is a white to off-white powder that is soluble in water and saline, making it suitable for intravenous administration. Its solubility is crucial for its effectiveness as a cytoprotective agent, allowing for rapid distribution and activation within the body. The compound's stability in aqueous solution and its pharmacokinetic profile, including its rapid clearance from the plasma, underscore its design as a drug intended for immediate activation and action prior to exposure to cytotoxic agents (C. Culy & Caroline M. Spencer, 2012).
Chemical Properties Analysis
The chemical behavior of amifostine, particularly its reactivity and interaction with biological molecules, is central to its function as a radioprotector and chemoprotector. Its active metabolite, WR-1065, exhibits high reactivity towards electrophilic compounds, including reactive oxygen species and alkylating agents, due to its nucleophilic thiol group. This reactivity is instrumental in its ability to protect normal tissues by neutralizing reactive species before they can damage cellular components (J. Kouvaris et al., 2007).
Scientific Research Applications
Radioprotection in Clinical Practice
Amifostine, the first approved radioprotective drug, is utilized in clinical practice for protecting normal tissues from damage caused by radiation and chemotherapy. Its selective cytoprotective mechanism involves free-radical scavenging, DNA protection, repair acceleration, and induction of cellular hypoxia. Approved by the U.S. FDA, it is used to reduce renal toxicity from cisplatin in ovarian cancer and xerostomia in head and neck cancer patients undergoing radiation therapy. Its potential applications extend to various oncologic settings, with ongoing research into novel schedules and administration methods (Kouvaris, Kouloulias, & Vlahos, 2007).
Chemoprotection in Oncology
Amifostine, a broad-spectrum cytoprotectant, shows selective protection of normal tissues from radiation and various chemotherapeutic drugs. Clinically, it mitigates myelotoxicity, nephrotoxicity, xerostomia, and mucositis. Extensive trials have confirmed its efficacy in protecting against the cytotoxic effects of cisplatin, cyclophosphamide, and radiation on multiple organs. Its role in improving salivary gland tolerance to high-dose radioiodine treatment and potential in treating myelodysplastic syndrome have also been explored (Capizzi & Oster, 2000).
Cytoprotection and Chemoprevention
Amifostine is significant in cytoprotection and chemoprevention, protecting against DNA damage from ionizing radiation and chemotherapy. Its anti-mutagenic and anti-carcinogenic properties, coupled with its influence on transcription factors, gene expression, and cellular growth, position it as a versatile agent in cancer therapy (Grdina, Kataoka, & Murley, 2000).
Applications in Hematologic Malignancies
Amifostine exhibits promising potential in hematologic malignancies. Its ability to prolong progenitor survival and delay apoptosis mirrors hematopoietic cytokines. The drug enhances hematopoiesis in myelodysplastic syndrome and selectively enhances chemotherapeutic cytotoxicity in leukemia progenitors, making it a unique agent for therapeutic applications in these areas (List, 1999).
Integrative Cancer Care
Amifostine's role in integrative cancer care involves reducing side effects of chemotherapy and radiation regimens, without evidence of tumor protection. Its use may enable treatment for populations unable to tolerate conventional cancer therapy. Studies indicate protection against mucositis, esophagitis, neuropathy, among other side effects, while its toxicity profiles and clinical implications continue to be evaluated (Block & Gyllenhaal, 2005).
Future Perspectives and Translational Advances
Amifostine's role in radioprotection highlights its potential for novel therapeutic applications. Its impact on cellular signaling pathways and the development of noncytotoxic derivatives position it as a candidate for advanced drug development. Despite its adverse side effects, amifostine's efficacy and future strategies in radioprotection are subjects of ongoing research (Kamran et al., 2016).
Safety And Hazards
Amifostine is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
2-(3-aminopropylamino)ethylsulfanylphosphonic acid;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N2O3PS.3H2O/c6-2-1-3-7-4-5-12-11(8,9)10;;;/h7H,1-6H2,(H2,8,9,10);3*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQPXJKRNHJWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCSP(=O)(O)O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21N2O6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150210 | |
Record name | Amifostine hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amifostine trihydrate | |
CAS RN |
112901-68-5 | |
Record name | Amifostine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112901685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amifostine hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amifostine Trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMIFOSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M487QF2F4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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